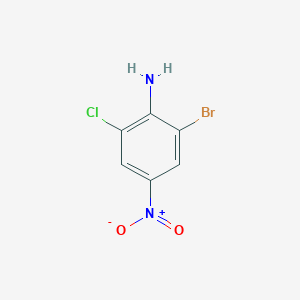

2-Bromo-6-chloro-4-nitroaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88985. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-chloro-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClN2O2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLUCALKKMFBJEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059192 | |

| Record name | 2-Bromo-6-chloro-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99-29-6 | |

| Record name | 2-Bromo-6-chloro-4-nitroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-6-chloro-4-nitroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-6-chloro-4-nitroaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88985 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 2-bromo-6-chloro-4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Bromo-6-chloro-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-6-chloro-4-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.496 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMO-6-CHLORO-4-NITROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XP2L34WT49 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Bromo-6-chloro-4-nitroaniline (CAS 99-29-6): Properties, Synthesis, and Applications

This document provides an in-depth technical examination of 2-Bromo-6-chloro-4-nitroaniline, CAS number 99-29-6. Designed for researchers, chemists, and professionals in drug development and fine chemical synthesis, this guide moves beyond a simple data sheet to offer a synthesized understanding of the compound's characteristics, its synthesis with causal explanations for procedural steps, and its strategic importance as a chemical intermediate.

Core Compound Identity and Physicochemical Profile

This compound is a substituted aromatic amine, a class of compounds pivotal in organic synthesis. Its structure, featuring a combination of electron-withdrawing (nitro, chloro) and donating (amino) groups, along with a bulky bromine atom, imparts a unique reactivity profile that makes it a valuable precursor in various synthetic pathways. The strategic placement of these functional groups dictates its utility, particularly in the synthesis of dyes and complex pharmaceutical molecules.[1][2]

The core physical and chemical properties are summarized below for quick reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 99-29-6 | [3] |

| Molecular Formula | C₆H₄BrClN₂O₂ | [3][4] |

| Molecular Weight | 251.47 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Appearance | Pale yellow to orange powder or crystal | [5][6] |

| Melting Point | 176-178 °C | [5][6] |

| Purity (Typical) | >98.0% (GC) | |

| InChI Key | GLUCALKKMFBJEB-UHFFFAOYSA-N | [3][4] |

| SMILES | C1=C(C=C(C(=C1Cl)N)Br)[O-] | [3] |

Strategic Synthesis and Mechanistic Rationale

The synthesis of this compound is typically achieved via electrophilic aromatic substitution on a pre-existing aniline derivative. The choice of starting material and reagents is critical and is dictated by the directing effects of the substituents. The amino group is a strong activating, ortho-, para-director, while the chloro and nitro groups are deactivating, meta-directors relative to themselves but have a more complex influence in a polysubstituted ring.

A common and efficient pathway starts from 2-chloro-4-nitroaniline. This choice is logical because the positions ortho to the activating amino group are targeted for bromination. One ortho position is already occupied by chlorine, leaving the C6 position as the primary site for substitution.

Caption: Synthesis pathway from 2-chloro-4-nitroaniline.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC), and the final product purity is confirmed by melting point and spectral analysis.

A. Materials and Reagents:

-

2-Chloro-4-nitroaniline (CAS: 121-87-9)

-

Potassium Bromide (KBr)

-

Glacial Acetic Acid (AcOH)

-

Deionized Water

-

Zinc-Aluminum Layered Double Hydroxide intercalated with Bromate (ZnAl-BrO₃-LDHs) or an alternative brominating system (e.g., HBr and an oxidant like H₂O₂ or sodium chlorate)[7][8]

-

Dichloromethane (DCM)

-

Petroleum Ether & Ethyl Acetate (for chromatography)

-

Silica Gel (200-300 mesh)

B. Step-by-Step Procedure:

-

Reaction Setup: In a 50 mL three-neck flask equipped with a magnetic stirrer and thermometer, dissolve 345 mg (2 mmol) of 2-chloro-4-nitroaniline and 143 mg (1.2 mmol) of potassium bromide in 10 mL of a 9:1 mixture of acetic acid and water.[7]

-

Causality: Acetic acid serves as a polar protic solvent that can dissolve the aniline substrate, while KBr acts as the bromide source. The reaction is an electrophilic substitution, where an electrophilic bromine species (Br+) is generated in situ.

-

-

Temperature Equilibration: Place the flask in a thermostatic water bath and stir the mixture at 30°C for 1 hour to ensure complete dissolution and thermal equilibrium.[7]

-

Bromination: Control the reaction temperature at 50°C. Slowly add 1.8 g (1.8 mmol) of the oxidizing/brominating agent (e.g., ZnAl-BrO₃-LDHs) in batches over 15 minutes.[7]

-

Causality: The oxidant reacts with the bromide source to generate the electrophile. Adding it in portions prevents a sudden exotherm and allows for controlled reaction kinetics, minimizing side-product formation. The elevated temperature (50°C) provides the necessary activation energy for the substitution on the deactivated aromatic ring.

-

-

Work-up and Extraction: Upon reaction completion (monitored by TLC), cool the mixture to room temperature. Extract the product into dichloromethane (3 x 20 mL). Combine the organic phases.[7]

-

Purification: Add a small amount of silica gel to the combined organic phase for adsorption of highly polar impurities. Remove the solvent via distillation under reduced pressure. Purify the resulting residue by column chromatography on silica gel, using a 10:1 mixture of petroleum ether and ethyl acetate as the eluent.[7]

-

Causality: Column chromatography separates the desired product from unreacted starting material and any regioisomeric byproducts based on polarity. The 10:1 PE:EA solvent system is chosen to provide good separation, with the less polar product eluting before more polar impurities.

-

-

Isolation: Collect the fractions containing the pure product and evaporate the solvent to yield a yellow solid. A typical yield for this process is around 95%.[7]

Applications in Research and Development

The utility of this compound stems directly from its chemical architecture. The presence of three distinct functional groups (amino, nitro, and two different halogens) provides multiple handles for subsequent chemical transformations.

Caption: Relationship between structure, properties, and applications.

-

Pharmaceutical and Bioactive Molecule Synthesis: Aromatic nitro compounds are a cornerstone in medicinal chemistry. The nitro group can act as a bioisostere for other functional groups, participate in critical hydrogen bonding, or serve as a precursor to an amino group via reduction.[9][10] The presence of halogens allows for cross-coupling reactions (e.g., Suzuki, Heck) to build molecular complexity. This compound is therefore a valuable building block for creating libraries of novel compounds for drug discovery screening.[2] The specific substitution pattern can be essential for targeting certain biological pathways or enhancing activity.[10]

-

Dye and Pigment Industry: As a substituted aniline, it is a classic starting material for producing azo dyes. The amino group can be diazotized and then coupled with an electron-rich aromatic compound to form a highly conjugated system responsible for vibrant color.[1] The halogens and nitro group modify the electronic properties of the chromophore, allowing for the fine-tuning of the dye's color, lightfastness, and affinity for different fabrics.[1]

-

Analytical Chemistry: Due to its defined structure and stability, it is used as an analytical standard in methods like gas chromatography (GC) for the determination of related compounds in environmental or industrial samples.[5][6] It can also be analyzed by High-Performance Liquid Chromatography (HPLC).[11]

Spectral Analysis Data

Characterization of this compound is critical for confirming its identity and purity post-synthesis.

-

Mass Spectrometry (GC-MS): The mass spectrum provides confirmation of the molecular weight and fragmentation pattern. The isotopic signature of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio) results in a characteristic cluster of peaks for the molecular ion and fragments containing these halogens.

Table 2: Key GC-MS Fragmentation Peaks

| Feature | Value | Source(s) |

| NIST Number | 69489 | [3] |

| Total Peaks | 179 | [3] |

| m/z Top Peak | 222 | [3] |

| m/z 2nd Highest | 220 | [3] |

| m/z 3rd Highest | 252 | [3] |

-

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy would confirm the substitution pattern on the aromatic ring. The two aromatic protons would appear as distinct signals in the ¹H NMR spectrum, and the six unique carbon atoms would be visible in the ¹³C NMR spectrum.[3]

Safety, Handling, and Toxicology

As a substituted nitroaromatic compound, this compound must be handled with appropriate care. The following information is synthesized from Globally Harmonized System (GHS) classifications and Safety Data Sheets (SDS).[3][12]

Table 3: GHS Hazard Information

| Category | Description | Source(s) |

| Pictogram(s) | GHS06 (Skull and Crossbones), GHS07 (Exclamation Mark) | [3] |

| Signal Word | Danger | [3] |

| Hazard Statements | H301: Toxic if swallowed.H311: Toxic in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P301+P310: IF SWALLOWED: Immediately call a POISON CENTER.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P501: Dispose of contents/container to an approved waste disposal plant. | [3] |

Safe Handling and Storage Workflow

Adherence to a strict workflow is essential for minimizing exposure and ensuring laboratory safety.

Caption: Standard workflow for safely handling the compound.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12][13] For long-term stability, especially for analytical standards, refrigeration (2°C to 8°C) under an inert atmosphere is recommended.[5][14] Keep away from strong oxidizing agents and sources of ignition.[12][15]

-

Handling: Use only in a chemical fume hood.[13] Avoid generating dust.[15] Engineering controls such as eyewash stations and safety showers must be readily available.[12]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles conforming to EN166, and a lab coat.[12]

-

First Aid:

-

Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention.[12]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[12]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[13]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[12]

-

-

Disposal: Dispose of the material and its container at an approved hazardous waste disposal plant in accordance with local, state, and federal regulations.[12]

References

- D A TELICHKO; V V V; E G Ivaniuk. [Gas chromatography methods of the measurement of concentrations of this compound...]. Gigiena truda i professional'nye zabolevaniia, 1990. [Source: ChemicalBook, https://www.chemicalbook.com/ProductChemicalPropertiesCB9712437.htm]

- Synthesis of this compound. ChemicalBook. [https://www.chemicalbook.com/synthesis/99-29-6.htm]

- CHRISTOPHER GLIDEWELL. Hydrogen bonding in C-substituted nitroanilines: simple C(8) chains in this compound. Acta crystallographica. Section C, Crystal structure communications, 2005. DOI:10.1107/S0108270105010085. [Source: ChemicalBook, https://www.chemicalbook.com/ProductChemicalPropertiesCB9712437.htm]

- This compound. PubChem, National Center for Biotechnology Information. [https://pubchem.ncbi.nlm.nih.gov/compound/66832]

- This compound. CymitQuimica. [https://www.cymitquimica.com/base/producto/2-bromo-6-chloro-4-nitroaniline-cas-99-29-6-in-da00665f]

- 2-Bromo-4-chloro-6-nitroaniline Safety Data Sheet. Apollo Scientific. [https://www.apolloscientific.co.uk/msds/OR7021_msds.pdf]

- Synthesis process of 2-cyano-4-nitro-6-bromaniline. Google Patents (CN104341319A). [https://patents.google.

- This compound. TCI Chemicals. [https://www.tcichemicals.com/DE/de/p/B1771]

- This compound Certified Reference Material. CPAChem. [https://www.cpachem.com/product/2-bromo-6-chloro-4-nitroaniline-cas99-29-6-ec202-745-9-sb16411-100mg]

- This compound Analytical Reference Standard. LGC Standards. [https://www.lgcstandards.com/DE/de/2-Bromo-6-chloro-4-nitroaniline/p/682370]

- 2-Bromo-4-chloro-6-nitroaniline. Sigma-Aldrich. [https://www.sigmaaldrich.com/US/en/product/cia/ciah987ec776]

- Safety Data Sheet: this compound. Fisher Scientific. [https://www.fishersci.com/sds?productName=L02198]

- 2-BROMO-4-FLUORO-6-NITROANILINE Safety Data Sheet. ECHEMI. [https://www.echemi.com/msds/2-bromo-4-fluoro-6-nitroaniline-cas10472-88-5.html]

- This compound HPLC Application. SIELC Technologies. [https://sielc.com/product/2-bromo-6-chloro-4-nitroaniline/]

- Safety Data Sheet: 2-Bromo-4-chloroaniline. Fisher Scientific. [https://www.fishersci.com/sds?productName=AC393470050]

- 2-Chloro-4-nitroaniline. PubChem, National Center for Biotechnology Information. [https://pubchem.ncbi.nlm.nih.gov/compound/8492]

- 4-Bromo-2-nitroaniline. PubChem, National Center for Biotechnology Information. [https://pubchem.ncbi.nlm.nih.gov/compound/70132]

- This compound Product Information. GuideChem. [https://www.guidechem.com/product-338662.html]

- The Utility of this compound in Dye Synthesis. Okawa-Chem. [https://www.okawa-chem.com/news/the-utility-of-2-bromo-6-chloro-4-nitroaniline-in-dye-synthesis-56778009.html]

- Material Safety Data Sheet - 4-Bromo-2-Chloroaniline, 99%. Cole-Parmer. [https://www.coleparmer.com/sds/2/AC16748_sds.pdf]

- Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt. Google Patents (CN101671266A). [https://patents.google.

- 2-Bromo-4-fluoro-6-nitroaniline Applications. Chem-Impex International. [https://www.chemimpex.com/products/2-bromo-4-fluoro-6-nitroaniline]

- 4-Bromo-2-methyl-6-nitroaniline Safety Data Sheet. CymitQuimica. [https://www.cymitquimica.com/sds/OR4613-sds-en.pdf]

- o-NITROANILINE Synthesis Procedure. Organic Syntheses. [http://www.orgsyn.org/demo.aspx?prep=CV1P0403]

- 2-Bromo-4-chloroaniline Spectral Data. NIST WebBook. [https://webbook.nist.gov/cgi/cbook.cgi?ID=C873381&Type=IR-SPEC&Index=1]

- 2-Bromo-4-chloro-6-nitroaniline. Santa Cruz Biotechnology. [https://www.scbt.com/p/2-bromo-4-chloro-6-nitroaniline-827-25-8]

- Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. [https://www.mdpi.com/1420-3049/26/16/4949]

- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. National Center for Biotechnology Information, PMC. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9182902/]

- Process for the preparation of 2,6-dichloro-4-nitroaniline. Google Patents (US4605767A). [https://patents.google.

- This compound General Information. ChemicalBook. [https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9712437.htm]

- Experimental and Computational Investigation of the Energetics of the Three Isomers of Monochloroaniline. ACS Publications, The Journal of Physical Chemistry B. [https://pubs.acs.org/doi/10.1021/jp0754576]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C6H4BrClN2O2 | CID 66832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound | 99-29-6 [chemicalbook.com]

- 6. This compound | 99-29-6 [chemicalbook.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. CN104341319A - Synthesis process of 2-cyano-4-nitro-6-bromaniline - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | SIELC Technologies [sielc.com]

- 12. fishersci.com [fishersci.com]

- 13. echemi.com [echemi.com]

- 14. This compound CAS:99-29-6 EC:20... [cpachem.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to 2-Bromo-6-chloro-4-nitroaniline: Properties, Synthesis, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-6-chloro-4-nitroaniline (CAS No. 99-29-6), a key chemical intermediate. The document delineates its fundamental physical and chemical properties, offers insights into its synthesis, and presents detailed analytical protocols for its characterization. This guide is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development, where the precise understanding and application of such molecules are paramount.

Introduction and Chemical Identity

This compound is a substituted aromatic amine that serves as a versatile building block in the synthesis of more complex molecules, particularly in the dye industry and potentially in the development of novel pharmaceutical compounds.[1] Its trifunctional nature, possessing bromo, chloro, and nitro groups on an aniline scaffold, offers multiple reaction sites for chemical modification. Understanding the interplay of these functional groups is crucial for its effective utilization in synthetic chemistry.

The chemical structure of this compound is presented below:

A 2D representation of the molecular structure of this compound.

Table 1: Chemical Identifiers and Core Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 99-29-6 | [3][4] |

| Molecular Formula | C₆H₄BrClN₂O₂ | [3][4] |

| Molecular Weight | 251.47 g/mol | [2][4][5] |

| Appearance | Pale yellow to yellow or orange powder/crystal | [3][6][7] |

| InChI | InChI=1S/C6H4BrClN2O2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H,9H2 | [2][8][9] |

| InChIKey | GLUCALKKMFBJEB-UHFFFAOYSA-N | [2][8][9][10] |

| SMILES | C1=C(C=C(C(=C1Cl)N)Br)[O-] | [2][9] |

Physicochemical Properties

The physical and chemical characteristics of this compound dictate its behavior in various chemical and physical processes, including its reactivity, solubility, and chromatographic behavior.

Table 2: Physical Properties

| Property | Value | Source(s) |

| Melting Point | 176-178 °C | [6][7][11] |

| Boiling Point | 344.7 °C at 760 mmHg | [3] |

| Density | 1.9 ± 0.1 g/cm³ | [3] |

| Flash Point | 162.3 ± 26.5 °C | [3] |

| LogP | 2.97 | [10] |

Synthesis and Reactivity

Synthetic Approach

A common synthetic route to this compound involves the bromination of 2-chloro-4-nitroaniline.[6][12] This electrophilic aromatic substitution is a well-established method for introducing a bromine atom onto an activated benzene ring.

A general procedure is as follows: 2-chloro-4-nitroaniline is dissolved in a suitable solvent system, often a mixture of acetic acid and water.[6][12] A brominating agent, such as a combination of potassium bromide and a suitable oxidizing agent, is then introduced.[6][12] The reaction temperature is carefully controlled to ensure selective bromination at the position ortho to the amino group and meta to the nitro group, which is sterically hindered by the adjacent chlorine atom. The product is then typically isolated by extraction and purified by column chromatography.[12]

Reactivity Profile

The reactivity of this compound is governed by its functional groups:

-

Amino Group (-NH₂): This group is a nucleophile and can undergo reactions such as diazotization, acylation, and alkylation. It is an activating group, directing electrophilic substitution to the ortho and para positions, though these are already substituted.

-

Nitro Group (-NO₂): This is a strong electron-withdrawing group, deactivating the benzene ring towards further electrophilic substitution. It can be reduced to an amino group, providing a route to diamino derivatives.

-

Halogen Atoms (-Br and -Cl): The bromine and chlorine atoms are deactivating yet ortho-, para-directing for electrophilic substitution. They can also be displaced under certain nucleophilic aromatic substitution conditions, although this typically requires harsh reaction conditions.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the substitution pattern on the aromatic ring. The chemical shifts and coupling constants of the aromatic protons provide valuable structural information.[9][13]

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as the N-H stretches of the amine, the N-O stretches of the nitro group, and the C-Br and C-Cl stretches.[14]

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.[2][15]

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a robust method for determining the purity of this compound. A reverse-phase HPLC method is commonly employed.[10]

Experimental Protocol: Purity Determination by Reverse-Phase HPLC

This protocol outlines a standard procedure for assessing the purity of this compound.

Instrumentation:

-

HPLC system with a UV-Vis detector

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid (or formic acid for MS compatibility)[10]

-

This compound sample

Procedure:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, such as a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid) to improve peak shape. A common starting point is a 60:40 (v/v) mixture of acetonitrile and water.

-

Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare working standards by diluting the stock solution.

-

Sample Solution Preparation: Prepare a sample solution in the same manner as the standard solution.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column

-

Mobile Phase: Acetonitrile/Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid[10]

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: Determined by UV-Vis scan (typically in the range of 254 nm or 280 nm)

-

Column Temperature: Ambient or controlled (e.g., 30 °C)

-

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Data Analysis: Determine the retention time of the main peak in the standard chromatogram. Identify the corresponding peak in the sample chromatogram. Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Workflow for the purity determination of this compound by HPLC.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

Hazard Identification:

Recommended Handling Procedures:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[18]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[17][18]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[17]

-

In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical attention.[17][18]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][16]

Conclusion

This compound is a valuable chemical intermediate with a well-defined set of physical and chemical properties. Its synthesis is achievable through standard organic chemistry techniques, and its purity can be reliably assessed using modern analytical methods such as HPLC. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for its effective and safe use in research and development, particularly in the fields of dye chemistry and drug discovery.

References

- SIELC Technologies. (2018). This compound.

- PubChem. (n.d.). This compound.

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- Google Patents. (n.d.). CN104341319A - Synthesis process of 2-cyano-4-nitro-6-bromaniline.

- ChemicalBook. (n.d.). This compound.

- NIST. (n.d.). 2-Bromo-4-chloroaniline.

- SpectraBase. (n.d.). 2-Bromo-4-nitroaniline - Optional[1H NMR] - Chemical Shifts.

- NIST. (n.d.). 2-Bromo-4-chloroaniline.

- Chemsigma. (n.d.). This compound [99-29-6].

- Okchem. (2025). The Utility of this compound in Dye Synthesis.

- Oakwood Chemical. (n.d.). This compound, min 98% (GC), 100 grams.

- Wikipedia. (n.d.). 2,6-Dichloro-4-nitroaniline.

- PubChemLite. (n.d.). This compound (C6H4BrClN2O2).

- SpectraBase. (n.d.). 2-Chloro-4-nitro-aniline - Optional[ATR-IR] - Spectrum.

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | C6H4BrClN2O2 | CID 66832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. scbt.com [scbt.com]

- 5. scbt.com [scbt.com]

- 6. This compound | 99-29-6 [chemicalbook.com]

- 7. This compound | 99-29-6 [chemicalbook.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. This compound(99-29-6) 1H NMR spectrum [chemicalbook.com]

- 10. This compound | SIELC Technologies [sielc.com]

- 11. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. rsc.org [rsc.org]

- 14. This compound(99-29-6) IR Spectrum [chemicalbook.com]

- 15. This compound(99-29-6) MS [m.chemicalbook.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

- 18. echemi.com [echemi.com]

molecular structure of 2-Bromo-6-chloro-4-nitroaniline

An In-depth Technical Guide to the Molecular Structure of 2-Bromo-6-chloro-4-nitroaniline

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's synthesis, physicochemical properties, and, most critically, its nuanced molecular structure as elucidated by modern analytical techniques. Our approach is to not only present data but to explain the underlying chemical principles and experimental rationale, ensuring a deep and actionable understanding of this important molecule.

Introduction and Strategic Importance

This compound (CAS No. 99-29-6) is a substituted aromatic amine that serves as a vital building block in organic synthesis.[1][2][3] Its trifunctionalized benzene ring, featuring electron-withdrawing nitro and halogen groups alongside an electron-donating amino group, creates a unique electronic and steric environment. This distinct substitution pattern makes it a valuable precursor, particularly in the synthesis of azo dyes and other complex organic molecules.[4][5] Understanding its precise molecular architecture is paramount for predicting its reactivity, designing novel synthetic pathways, and engineering materials with desired properties.

Physicochemical and Spectroscopic Profile

The identity and purity of this compound are established through a combination of physical constants and spectroscopic data. These parameters provide the foundational fingerprint of the molecule.

Core Properties

The fundamental physicochemical properties are summarized below, providing a quick reference for laboratory use. The compound typically appears as a pale yellow to orange crystalline powder.[6][7]

| Property | Value | Source(s) |

| CAS Number | 99-29-6 | [1][2][3][6] |

| Molecular Formula | C₆H₄BrClN₂O₂ | [1][2][3][8] |

| Molecular Weight | 251.47 g/mol | [1][3][9] |

| Melting Point | 176-178 °C | [4][6] |

| Boiling Point | 344.7 °C (Predicted) | [1][6] |

| Density | ~1.9 g/cm³ (Predicted) | [1][6] |

| IUPAC Name | This compound | [9] |

| InChI Key | GLUCALKKMFBJEB-UHFFFAOYSA-N | [2][8][10] |

Spectroscopic Signature

Spectroscopic analysis provides direct insight into the molecular framework, confirming the connectivity and chemical environment of the atoms.

| Technique | Key Observations |

| ¹H NMR | The spectrum is expected to show two distinct signals in the aromatic region for the two non-equivalent protons on the benzene ring.[10] |

| Mass Spectrometry | The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) isotopes.[9] |

| Infrared (IR) Spectroscopy | Key vibrational bands include N-H stretching from the amine group, symmetric and asymmetric stretching of the N=O bonds in the nitro group, and C-Br/C-Cl stretching vibrations.[11] |

Synthesis Pathway and Rationale

The regioselective synthesis of this compound is a classic example of directing group effects in electrophilic aromatic substitution. The most common route begins with 2-chloro-4-nitroaniline, leveraging the existing substituents to guide the incoming electrophile.

Synthesis Workflow

The diagram below outlines the typical laboratory-scale synthesis. The choice of a specialized catalyst system like ZnAl-BrO₃⁻ layered double hydroxides (LDHs) is critical for achieving high yield and selectivity by providing a controlled source of the brominating agent.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

This protocol is adapted from established procedures and is designed for reproducibility.[6][12]

-

Vessel Preparation : To a 50 mL three-neck flask, add 345 mg (2 mmol) of 2-chloro-4-nitroaniline and 143 mg (1.2 mmol) of potassium bromide.

-

Solvent Addition : Introduce 10 mL of a solvent mixture consisting of acetic acid and water in a 9:1 ratio.

-

Initial Stirring : Place the flask in a thermostatic magnetic stirring water bath and stir the mixture at 30°C for 1 hour.

-

Catalyst Introduction : Control the reaction temperature at 50°C. Slowly add 1.8 g (1.8 mmol) of ZnAl-BrO₃⁻-LDHs catalyst in batches over approximately 15 minutes.

-

Reaction Monitoring : Allow the reaction to proceed until completion, which can be monitored by thin-layer chromatography (TLC).

-

Workup and Extraction : Upon completion, extract the reaction solution with dichloromethane. Combine the organic phases.

-

Purification : Add silica gel (200-300 mesh) to the combined organic phase for adsorption. Remove the dichloromethane via distillation under reduced pressure.

-

Final Isolation : Purify the resulting residue by column chromatography using a mobile phase of petroleum ether and ethyl acetate (10:1 ratio) to yield the pure product. The final product is a yellow solid with an expected yield of around 95%.[6]

Deep Dive into Molecular and Crystal Structure

The most definitive understanding of a molecule's structure comes from single-crystal X-ray diffraction. A study by Glidewell (2005) provides the crystallographic data for this compound.[6] This data reveals not just the atomic connectivity but the precise three-dimensional arrangement, bond lengths, angles, and the critical intermolecular forces that govern its solid-state properties.

Intramolecular Geometry

The core of the molecule is a benzene ring substituted at positions 1 (amino), 2 (bromo), 6 (chloro), and 4 (nitro). The steric hindrance imposed by the bulky bromine and chlorine atoms ortho to the amino group, combined with the electronic effects of the nitro group, leads to minor distortions from a perfectly planar benzene ring.

Intermolecular Interactions and Crystal Packing

The crystal structure is not defined by isolated molecules but by a repeating lattice held together by non-covalent interactions. In the case of this compound, hydrogen bonding is the dominant organizing force.[6]

Specifically, the amine (-NH₂) group acts as a hydrogen bond donor, while the nitro (-NO₂) group of an adjacent molecule acts as an acceptor. This interaction links the molecules into simple C(8) chains, a common motif in crystal engineering.[6]

Caption: Intermolecular hydrogen bonding between adjacent molecules.

This hydrogen bonding network is fundamental to the compound's physical properties, such as its relatively high melting point and its crystalline nature. The specific arrangement dictates the crystal packing, density, and even its dissolution properties.

Applications in Industry and Research

The unique structural features of this compound make it a valuable intermediate in several fields.

-

Dye Synthesis : It is a key precursor for producing disperse dyes. The amino group can be diazotized and then coupled with other aromatic compounds to create a wide range of colors.[4][5]

-

Analytical Chemistry : It can be used as an analytical standard in chromatographic methods, such as gas chromatography, for the detection and quantification of related compounds in environmental or industrial samples.[6][7]

-

Materials Science : The study of its crystal structure and hydrogen bonding contributes to the broader field of crystal engineering, where scientists design and synthesize new solid-state materials with tailored properties.[6]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential.

-

Hazards : It is classified as an irritant, causing skin, eye, and respiratory tract irritation.[1]

-

Precautions : Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage : The compound should be stored at room temperature in a tightly sealed container, protected from light and kept under an inert atmosphere to ensure its stability.[6][7]

Conclusion

This compound is more than a simple chemical reagent; it is a case study in the principles of organic chemistry, from regioselective synthesis to the subtleties of molecular self-assembly. Its structure, governed by the interplay of steric and electronic effects, is precisely characterized by crystallographic and spectroscopic methods. This deep structural knowledge is the key to unlocking its full potential in the synthesis of dyes, the development of new materials, and its application as a reliable analytical standard.

References

- This compound - SIELC Technologies.

- This compound | C6H4BrClN2O2 | CID 66832 - PubChem.

- This compound One Chongqing Chemdad Co.

- The Utility of this compound in Dye Synthesis.

Sources

- 1. echemi.com [echemi.com]

- 2. This compound | SIELC Technologies [sielc.com]

- 3. scbt.com [scbt.com]

- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. nbinno.com [nbinno.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. This compound | 99-29-6 [chemicalbook.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. This compound | C6H4BrClN2O2 | CID 66832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound(99-29-6) 1H NMR spectrum [chemicalbook.com]

- 11. This compound(99-29-6) IR Spectrum [m.chemicalbook.com]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the ¹H NMR Spectrum Interpretation of 2-Bromo-6-chloro-4-nitroaniline

Abstract

This technical guide provides a comprehensive analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-6-chloro-4-nitroaniline. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the spectrum, predicts the chemical shifts and coupling patterns based on molecular structure, and outlines a robust experimental protocol for acquiring high-quality data. By integrating fundamental NMR theory with practical insights, this guide serves as an authoritative resource for understanding the nuanced spectral features of this complex polysubstituted aromatic compound.

Introduction: The Language of Protons in Aromatic Systems

¹H NMR spectroscopy is an indispensable tool for elucidating molecular structures by probing the chemical environment of hydrogen nuclei. In aromatic compounds, the chemical shifts (δ) of protons attached to the benzene ring are exquisitely sensitive to the electronic nature of the substituents. These protons, often called aryl protons, typically resonate in the downfield region of the spectrum, generally between 6.5 and 8.0 ppm[1]. This characteristic downfield shift is primarily due to the ring current effect, where the delocalized π-electrons of the aromatic ring generate an induced magnetic field that deshields the external protons[1].

The precise location of an aryl proton's signal is further modulated by the electronic influence of substituents.

-

Electron-Donating Groups (EDGs) , such as amino (-NH₂) or alkoxy (-OR) groups, increase the electron density of the aromatic ring through resonance. This enhanced electron density creates a shielding effect, causing the signals of nearby protons (especially those in the ortho and para positions) to shift upfield (to a lower ppm value)[2].

-

Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or carbonyl groups, decrease the ring's electron density via induction and resonance. This deshields the aryl protons, shifting their signals downfield (to a higher ppm value)[3][2]. Halogens like chlorine and bromine are a special case; they withdraw electron density through the inductive effect but can donate it weakly through resonance, with the inductive effect typically dominating[4][5].

Beyond chemical shifts, the splitting pattern, or multiplicity, of a signal provides crucial information about neighboring protons. This splitting is governed by the coupling constant, J, measured in Hertz (Hz). For benzene derivatives, the magnitude of J is characteristic of the relative positions of the coupled protons:

-

Jortho (³J)**: Coupling between adjacent protons (7–10 Hz)[6].

-

Jmeta (⁴J)**: Coupling between protons separated by one carbon (2–3 Hz)[6][7].

-

Jpara (⁵J)**: Coupling between protons across the ring (0–1 Hz)[8].

A thorough analysis of these parameters—chemical shift, integration, and multiplicity—allows for the unambiguous assignment of each proton in a molecule like this compound.

Structural Analysis and Spectrum Prediction

To predict the ¹H NMR spectrum, we must first dissect the molecular structure of this compound and the interplay of its substituents.

Caption: Structure of this compound with key protons labeled.

The benzene ring has four substituents, leaving two aromatic protons at positions C3 and C5 (hereafter referred to as H-3 and H-5) and two amine protons.

-

Amino (-NH₂) at C1: A powerful electron-donating group (EDG) that will strongly shield its ortho (C2, C6) and para (C4) positions.

-

Nitro (-NO₂) at C4: A powerful electron-withdrawing group (EWG) that will strongly deshield its ortho (C3, C5) and para (C1) positions[9].

-

Bromo (-Br) at C2 and Chloro (-Cl) at C6: Halogens are EWGs that deshield nearby protons through induction[5][10].

Predicted Chemical Shifts and Multiplicities

Amine Protons (-NH₂): The chemical shift of amine protons is highly variable and depends on factors like solvent, concentration, and temperature. They often appear as a broad singlet due to rapid chemical exchange and quadrupolar broadening from the adjacent nitrogen-14 nucleus. Protons attached to nitrogen can sometimes be so broad or exchange so rapidly with trace amounts of D₂O in the solvent that they are difficult to observe[11]. We predict this signal to appear in the range of 5.0-6.0 ppm, integrating to two protons.

Aromatic Proton H-3:

-

Electronic Environment: H-3 is positioned ortho to the powerfully electron-donating -NH₂ group and meta to the powerfully electron-withdrawing -NO₂ group.

-

Causality: The shielding effect of the amino group is strongest at the ortho position, pushing the H-3 signal significantly upfield. The deshielding influences of the nitro and chloro groups from the meta positions are weaker. Therefore, the net effect is strong shielding relative to an unsubstituted benzene proton (7.3 ppm)[6].

-

Prediction: The signal for H-3 is expected to be the most upfield of the aromatic signals.

Aromatic Proton H-5:

-

Electronic Environment: H-5 is positioned ortho to the powerfully electron-withdrawing -NO₂ group and meta to the electron-donating -NH₂ group.

-

Causality: The deshielding effect of the nitro group is maximal at the ortho position, causing a significant downfield shift for H-5[2]. The shielding from the meta amino group and deshielding from the meta bromo group are less pronounced. The dominant influence is the strong deshielding from the nitro group.

-

Prediction: The signal for H-5 is expected to be significantly downfield.

Coupling: H-3 and H-5 are meta to each other. They will split each other's signals, resulting in two doublets. The coupling constant, ⁴JH3-H5, is expected to be small, characteristic of meta-coupling (typically 2-3 Hz)[6][7].

Summary of Predicted ¹H NMR Data

| Proton Assignment | Predicted δ (ppm) | Integration | Multiplicity | Coupling Constant (J) | Rationale |

| -NH₂ | 5.0 - 6.0 | 2H | Broad Singlet (br s) | N/A | Variable, exchangeable protons. |

| H-3 | ~6.8 - 7.2 | 1H | Doublet (d) | ~2-3 Hz | Strongly shielded by ortho -NH₂ group. |

| H-5 | ~8.0 - 8.4 | 1H | Doublet (d) | ~2-3 Hz | Strongly deshielded by ortho -NO₂ group. |

Experimental Protocol for High-Fidelity Data Acquisition

The acquisition of a high-quality, interpretable NMR spectrum is predicated on meticulous sample preparation and the selection of appropriate acquisition parameters. The protocol described here is a self-validating system designed to ensure spectral accuracy and resolution.

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent in which the analyte is fully soluble. Given the polarity of the nitro and amino groups, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice. Chloroform-d (CDCl₃) may also be used, although solubility might be lower. Ensure the solvent is of high purity (≥99.8% D).[12][13]

-

Sample Weighing: Accurately weigh 10-20 mg of this compound into a clean, dry vial[14]. This concentration is optimal for obtaining a good signal-to-noise ratio in a reasonable time frame for a typical high-field spectrometer.

-

Dissolution and Transfer: Add approximately 0.7 mL of the chosen deuterated solvent to the vial. Gently agitate to ensure complete dissolution.

-

Filtration (Critical Step): To prevent magnetic field distortions that cause line broadening, the solution must be free of particulate matter. Filter the sample solution through a Pasteur pipette containing a small, tightly packed plug of glass wool directly into a high-quality, clean 5 mm NMR tube. Do not use cotton wool, as solvents can leach impurities from it.

-

Volume Adjustment: The final volume in the NMR tube should create a column height of approximately 4-5 cm, corresponding to about 0.6-0.7 mL[12]. This ensures the sample is correctly positioned within the detection coils of the NMR probe.

-

Capping and Labeling: Cap the NMR tube securely and label it clearly.

NMR Data Acquisition Parameters

The following parameters are recommended as a starting point for a 400 MHz or 500 MHz spectrometer. Optimization may be required based on the specific instrument and sample concentration.

| Parameter | Symbol | Recommended Value | Purpose and Justification |

| Pulse Program | - | zg30 or zg | Standard 1D proton experiment with a 30- or 90-degree pulse. |

| Spectral Width | SW | ~16 ppm | Ensures all signals, from ~-1 to 15 ppm, are captured. |

| Number of Scans | NS | 16 to 64 | Balances signal-to-noise (S/N) with time. S/N increases with the square root of NS. |

| Relaxation Delay | D1 | 5-10 s | Crucial for quantitation. Must be at least 5 times the longest T₁ of any proton to allow for full relaxation, ensuring accurate signal integration.[15][16] |

| Acquisition Time | AQ | 2-4 s | The duration of FID collection. A longer AQ provides better digital resolution, allowing for the clear definition of sharp peaks and small coupling constants.[17] |

| Receiver Gain | RG | Auto-adjusted | The instrument should automatically set the gain to maximize signal without clipping the Free Induction Decay (FID), which would distort the spectrum.[17] |

Logical Framework for Spectral Interpretation

The process of assigning the observed peaks to the specific protons in this compound follows a logical workflow that integrates all available spectral data.

Caption: Logical workflow for the ¹H NMR spectrum interpretation.

This workflow provides a systematic path from raw data to a confirmed structural assignment. The key differentiators are the chemical shifts, driven by the powerful and opposing electronic effects of the -NH₂ and -NO₂ groups, and the characteristic meta-coupling pattern between the two isolated aromatic protons.

Conclusion

The ¹H NMR spectrum of this compound is a textbook example of how substituent effects dictate the appearance of an aromatic system's spectrum. The strong electron-donating amino group and the strong electron-withdrawing nitro group create a highly polarized ring, resulting in a wide chemical shift dispersion for the two aromatic protons. H-5, being ortho to the nitro group, is significantly deshielded and shifted far downfield, while H-3, being ortho to the amino group, is shielded and shifted upfield. Both signals appear as sharp doublets with a small meta-coupling constant, confirming their spatial relationship. By following the rigorous experimental protocol and logical interpretation framework outlined in this guide, researchers can confidently acquire and assign the ¹H NMR spectrum of this and other complex substituted aromatic molecules.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 66832, this compound. Available: [Link]

- University of California, Riverside.

- Spectroscopy Europe (2007). The prediction of 1H NMR chemical shifts in organic compounds. Available: [Link]

- University of Calgary.

- Giraudeau, P., et al. (2024). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites. Available: [Link]

- Chemistry LibreTexts (2020). 20.

- University of Wisconsin-Madison.

- Nanalysis Corp. (2021). NMR acquisition parameters and qNMR. Available: [Link]

- San Diego State University. Basic Acquisition Parameters. Available: [Link]

- Western University.

- JoVE (2024). Inductive Effects on Chemical Shift: Overview. Available: [Link]

- Nanalysis Corp. (2021). NMR acquisition parameters and qNMR. Available: [Link]

- Nanalysis Corp. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Available: [Link]

- Abraham, R. J., et al. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation. Magnetic Resonance in Chemistry. Available: [Link]

- Chemistry Stack Exchange (2017). How can multiplets in para-dissubstituted benzene rings be described? Available: [Link]

- ResearchGate (2014). Fig. 1 The 1 H NMR chemical shift values (d ppm) of aniline and... Available: [Link]

- Modgraph Consultants Ltd. Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and. Available: [Link]

- YouTube (2021).

- ResearchGate (2020). The halogen effect on the 13 C NMR chemical shift in substituted benzenes. Available: [Link]

- Moodle.

- Chemistry LibreTexts (2024). 15.

- YouTube (2023). NMR 5: Coupling Constants. Available: [Link]

- UCLA Chemistry. Spectroscopy Tutorial: Nitro Groups. Available: [Link]

- University College London. Chemical shifts. Available: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. youtube.com [youtube.com]

- 3. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 4. Video: Inductive Effects on Chemical Shift: Overview [jove.com]

- 5. 1H chemical shifts in NMR. Part 20--anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. youtube.com [youtube.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. modgraph.co.uk [modgraph.co.uk]

- 11. researchgate.net [researchgate.net]

- 12. publish.uwo.ca [publish.uwo.ca]

- 13. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 14. scribd.com [scribd.com]

- 15. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]

A Senior Application Scientist's Guide to the FTIR Spectral Analysis of 2-Bromo-6-chloro-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural confirmation of intermediates is paramount. 2-Bromo-6-chloro-4-nitroaniline, a polysubstituted aromatic amine, serves as a potential building block whose purity and identity must be rigorously verified.[1][2][3] Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly informative method for this purpose. This guide moves beyond a simple recitation of spectral data, providing a predictive framework grounded in first principles for the analysis of this molecule. As a self-validating system, this document empowers the researcher to not only acquire a high-quality spectrum but also to interpret it with a high degree of scientific confidence by predicting the spectral features before analysis.

The Molecule: Structural and Vibrational Considerations

This compound (C₆H₄BrClN₂O₂) is a benzene ring substituted with five different functional groups: a primary amine (-NH₂), a nitro group (-NO₂), a bromine atom (-Br), a chlorine atom (-Cl), and hydrogen atoms (-H).[1][2] Each of these groups, and the bonds connecting them, has characteristic vibrational frequencies. When infrared radiation interacts with the molecule, it will absorb energy at specific frequencies corresponding to these vibrations, creating a unique spectral "fingerprint".

The positions of these groups—ortho, meta, and para—profoundly influence the electronic environment and, consequently, the vibrational energies of the bonds. The strong electron-withdrawing nature of the nitro group and halogens, combined with the electron-donating effect of the amine group, creates a complex interplay that subtly shifts the expected absorption bands.

Diagram: Molecular Structure of this compound

A 2D representation of this compound.

Predictive Spectral Analysis: What to Expect

Before acquiring a spectrum, a senior scientist should develop a hypothesis of the expected results. This table outlines the predicted vibrational modes for this compound based on established correlation charts and an understanding of substituent effects.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Rationale and Expected Intensity |

| 3500 - 3300 | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | Medium-Strong . Expect two distinct bands for the primary amine. The presence of ortho halogens may influence hydrogen bonding and shift these slightly.[4][5] |

| 3100 - 3000 | C-H Stretch | Aromatic Ring | Weak to Medium . Characteristic of C-H bonds on a benzene ring.[4][6] |

| 1640 - 1550 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Medium to Strong . This bending vibration is a key indicator of the primary amine group.[4] |

| 1600 & 1475 | C=C Stretch | Aromatic Ring | Medium-Weak . Aromatic rings typically show a pair of absorptions in this region.[4][6] |

| 1550 - 1475 | Asymmetric NO₂ Stretch | Nitro Group (-NO₂) | Strong . This is one of the most characteristic and intense peaks for an aromatic nitro compound.[7][8] Its high intensity is due to the large change in dipole moment during the vibration.[9] |

| 1360 - 1290 | Symmetric NO₂ Stretch | Nitro Group (-NO₂) | Strong . The second key peak for the nitro group, typically appearing with strong intensity.[7][8][9] |

| ~1280 | C-N Stretch | Aryl-Amine | Medium . The stretching vibration of the bond between the aromatic ring and the amine nitrogen. |

| 800 - 600 | C-Cl Stretch | Aryl-Chloride | Strong . The carbon-chlorine bond stretch is expected in this lower frequency range.[4][10][11] |

| < 667 | C-Br Stretch | Aryl-Bromide | Strong . The carbon-bromine bond, being weaker and involving a heavier atom than chlorine, will absorb at a lower wavenumber.[4][10] |

| 900 - 690 | C-H Out-of-Plane Bend | Aromatic Ring | Strong . The pattern of these bends can often help confirm the substitution pattern on the aromatic ring.[4] However, the strong electron-withdrawing nitro group can sometimes complicate these assignments.[9] |

Experimental Protocol: A Self-Validating Workflow

Adherence to a rigorous protocol is essential for generating a high-fidelity, reproducible FTIR spectrum. The following workflow is designed to minimize ambiguity and ensure data integrity.

Diagram: FTIR Experimental Workflow

Sources

- 1. This compound | C6H4BrClN2O2 | CID 66832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | SIELC Technologies [sielc.com]

- 3. echemi.com [echemi.com]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. scribd.com [scribd.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Bromo-6-chloro-4-nitroaniline

This guide provides a detailed exploration of the mass spectrometric behavior of 2-bromo-6-chloro-4-nitroaniline, a compound of interest in various chemical and pharmaceutical research domains. Designed for researchers, scientists, and drug development professionals, this document elucidates the fragmentation pathways of this complex molecule under common mass spectrometry conditions, offering insights into its structural characterization.

Introduction: The Analytical Significance of this compound

This compound (C₆H₄BrClN₂O₂) is a halogenated nitroaromatic compound.[1][2] Its multifaceted substitution pattern, featuring electron-withdrawing nitro and halogen groups alongside an electron-donating amino group, results in a unique electronic environment that dictates its chemical reactivity and, consequently, its fragmentation behavior in mass spectrometry. Understanding the fragmentation pattern is paramount for its unambiguous identification in complex matrices, for metabolite identification studies, and for quality control in synthetic processes.[3] This guide will focus primarily on the fragmentation observed under Electron Ionization (EI), a common technique for the analysis of such compounds.

Foundational Principles of Fragmentation in Substituted Anilines

The fragmentation of this compound is governed by the inherent stability of the aromatic ring and the influence of its diverse substituents. The initial event in EI-MS is the removal of an electron to form a molecular ion (M⁺•). The stability and subsequent fragmentation of this ion are influenced by several factors:

-

The Nitrogen Rule : The presence of two nitrogen atoms in the molecule dictates that the molecular ion will have an even mass-to-charge ratio (m/z), a principle that aids in its initial identification.

-

Halogen Isotopic Patterns : The presence of both chlorine and bromine, with their characteristic isotopic abundances (³⁵Cl:³⁷Cl ≈ 3:1 and ⁷⁹Br:⁸¹Br ≈ 1:1), will result in a distinctive isotopic cluster for the molecular ion and any fragment ions containing these halogens.[4][5] This pattern is a powerful diagnostic tool for confirming the presence of these elements.

-

Influence of Functional Groups :

-

Amino Group : Can direct fragmentation through α-cleavage.

-

Nitro Group : A strong electron-withdrawing group that can be lost as NO₂, NO, or undergo rearrangements, often involving adjacent protons (ortho effect).[6][7]

-

Halogens (Br and Cl) : Can be lost as radicals (Br• or Cl•) or as hydrogen halides (HBr or HCl).[8]

-

Elucidation of the Electron Ionization (EI) Fragmentation Pathway

Analysis of the available GC-MS data for this compound reveals a characteristic fragmentation pattern.[2] The proposed pathway begins with the formation of the molecular ion and proceeds through a series of logical bond cleavages and rearrangements.

Table 1: Key Ions in the EI Mass Spectrum of this compound

| m/z (Mass-to-Charge Ratio) | Proposed Ion Structure | Interpretation |

| 250/252/254 | [C₆H₄BrClN₂O₂]⁺• | Molecular Ion (M⁺•) showing the characteristic isotopic pattern of one bromine and one chlorine atom. |

| 220/222/224 | [M - NO]⁺• | Loss of a nitric oxide radical. |

| 204/206/208 | [M - NO₂]⁺• | Loss of a nitro radical. |

| 178/180 | [M - NO₂ - CN]⁺• | Subsequent loss of a cyanide radical from the [M - NO₂]⁺• ion. |

| 125 | [C₅H₂ClN]⁺• | Loss of Br and NO₂ from the molecular ion. |

| 99 | [C₅H₂Cl]⁺• | Loss of N from the m/z 125 fragment. |

Formation of the Molecular Ion (m/z 250/252/254)

The molecular ion is formed by the ejection of an electron from the aniline molecule. The most probable site of ionization is one of the lone pair electrons on the amino group or the nitro group, or from the aromatic π-system. The presence of bromine and chlorine results in a complex isotopic pattern for the molecular ion peak.

Primary Fragmentation Pathways

The initial fragmentation of the molecular ion is dominated by the loss of fragments from the nitro group, a common pathway for nitroaromatic compounds.[6]

-

Loss of Nitric Oxide (NO•): [M - 30]⁺• at m/z 220/222/224 This fragmentation is characteristic of aromatic nitro compounds and proceeds through a rearrangement involving the oxygen of the nitro group.

-

Loss of Nitro Radical (NO₂•): [M - 46]⁺• at m/z 204/206/208 This is a direct cleavage of the C-N bond, resulting in a highly stabilized 2-bromo-6-chloroaniline radical cation. This is often a very prominent peak in the spectrum of nitroaromatic compounds.

The following diagram illustrates these initial fragmentation steps:

Caption: Initial fragmentation of the molecular ion.

Secondary Fragmentation

The primary fragment ions undergo further dissociation to produce the smaller ions observed in the spectrum.

-

Fragmentation of the [M - NO₂]⁺• Ion: The ion at m/z 204/206/208 can subsequently lose a bromine radical or a chlorine radical. The loss of a bromine radical (⁷⁹Br or ⁸¹Br) would lead to ions at m/z 125/127. The loss of a chlorine radical (³⁵Cl or ³⁷Cl) would result in ions at m/z 169/171.

-

Further Fragmentation: Subsequent losses of small molecules like HCN can also occur from these halogenated aniline fragments.

The extended fragmentation pathway can be visualized as follows:

Caption: Extended fragmentation pathway.

Experimental Protocol for Mass Spectrometric Analysis

To obtain a reproducible and high-quality mass spectrum of this compound, the following experimental setup is recommended.

Sample Preparation

-

Standard Solution : Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as methanol or acetonitrile.

-

Working Solution : Dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent.

Instrumentation and Parameters

-

Mass Spectrometer : A gas chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer with an electron ionization source.

-

GC Conditions :

-

Column : A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature : 250 °C.

-

Oven Program : Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

Carrier Gas : Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions :

-

Ionization Mode : Electron Ionization (EI).

-

Electron Energy : 70 eV.

-

Source Temperature : 230 °C.

-

Quadrupole Temperature : 150 °C.

-

Scan Range : m/z 50-350.

-

Data Analysis and Validation

-

Molecular Ion Identification : Locate the molecular ion cluster and verify its isotopic pattern against the theoretical distribution for one bromine and one chlorine atom.

-

Fragment Ion Identification : Identify the major fragment ions and propose logical fragmentation pathways.

-

Library Matching : Compare the acquired spectrum against a commercial or in-house mass spectral library (e.g., NIST, Wiley) for confirmation.

Conclusion

The mass spectrometry fragmentation of this compound is a predictable process guided by the established principles of organic mass spectrometry. The molecule exhibits characteristic losses of nitro-derived fragments, followed by the cleavage of carbon-halogen bonds. By understanding these fragmentation pathways, researchers can confidently identify this compound and its related structures in a variety of analytical applications. The provided experimental protocol serves as a robust starting point for achieving high-quality data for this and similar molecules.

References

- SIELC Technologies. (2018). This compound. [Link]

- PubChem. (n.d.). This compound. [Link]

- Danikiewicz, W. (1998). Electron Ionization-Induced Fragmentation of N-Alkyl-o-Nitroanilines: Observation of New Types of Ortho-Effects. European Journal of Mass Spectrometry.

- Chemistry LibreTexts. (2023).

- NIST. (n.d.). 2-Bromo-4-chloroaniline. [Link]

- ResearchGate. (2012). Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines. [Link]

- Zhang, T., et al. (2013). Direct detection of aromatic amines and observation of intermediates of Schiff-base reactions by reactive desorption electrospray ionization mass spectrometry. Microchemical Journal.

- Save Rite Medical. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

- Save My Exams. (n.d.). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]

Sources

- 1. This compound | SIELC Technologies [sielc.com]

- 2. This compound | C6H4BrClN2O2 | CID 66832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 99-29-6 [chemicalbook.com]

- 4. whitman.edu [whitman.edu]

- 5. savemyexams.com [savemyexams.com]

- 6. Electron Ionization-Induced Fragmentation of N-Alkyl-o-Nitroanilines: Observation of New Types of Ortho-Effects | Semantic Scholar [semanticscholar.org]

- 7. zpsys.ecut.edu.cn [zpsys.ecut.edu.cn]

- 8. researchgate.net [researchgate.net]

solubility of 2-Bromo-6-chloro-4-nitroaniline in common lab solvents

An In-depth Technical Guide to the Solubility of 2-Bromo-6-chloro-4-nitroaniline

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 99-29-6), a key intermediate in various synthetic applications. In the absence of extensive published quantitative solubility data, this document establishes a predictive solubility profile based on the molecule's physicochemical properties and the fundamental principles of solvent-solute interactions. Furthermore, it delivers a detailed, field-proven experimental protocol for researchers to quantitatively determine the solubility of this compound in common laboratory solvents. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's behavior in solution.

Physicochemical Profile of this compound

Understanding the inherent properties of a molecule is the cornerstone of predicting its solubility. This compound is a substituted aromatic amine with a complex interplay of functional groups that dictate its behavior. The presence of a polar nitro group (-NO₂), a weakly basic amino group (-NH₂), and two bulky, electron-withdrawing halogens (Br and Cl) on a benzene ring results in a molecule with significant polarity, a high melting point, and specific intermolecular force capabilities.

The high melting point (176-178 °C) is indicative of strong crystal lattice energy.[1][2][3] A solvent must provide sufficient energy through solvation to overcome this lattice energy for dissolution to occur. The key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 99-29-6 | [4][5][6] |

| Molecular Formula | C₆H₄BrClN₂O₂ | [4][6] |

| Molecular Weight | 251.47 g/mol | [4] |

| Appearance | Pale yellow to orange crystalline powder | [3] |

| Melting Point | 176-178 °C | [3] |

| Predicted Density | 1.909 ± 0.06 g/cm³ | [2] |

| XLogP3 | 2.4 | [4] |

| Topological Polar Surface Area | 71.8 Ų | [4][5] |

| Predicted pKa | -3.31 ± 0.20 (strongest basic) |[2] |

XLogP3 is a computed octanol-water partition coefficient that indicates moderate lipophilicity. The negative predicted pKa highlights that the amino group's basicity is significantly suppressed by the electron-withdrawing groups on the aromatic ring.

Theoretical Principles and Predictive Solubility Analysis

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This maxim is a simplification of the complex thermodynamics of dissolution, which can be broken down by analyzing the intermolecular forces at play: London dispersion forces, dipole-dipole interactions, and hydrogen bonding.

The structure of this compound offers several key interaction points:

-

Hydrogen Bonding: The amino group (-NH₂) can act as a hydrogen bond donor, while the oxygen atoms of the nitro group (-NO₂) can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols, water) are expected to interact favorably with these sites.

-

Dipole-Dipole Interactions: The nitro group and the carbon-halogen bonds create significant bond dipoles, resulting in a large overall molecular dipole moment. Polar aprotic solvents (e.g., Acetone, DMSO, DMF) will effectively solvate the molecule through these interactions.

-

Van der Waals Forces: The aromatic ring provides a nonpolar surface area, allowing for van der Waals interactions with nonpolar solvents. However, the strong polar groups are expected to dominate the molecule's behavior.

The diagram below illustrates the key molecular features that influence the compound's interaction with different solvent types.

Caption: Key intermolecular interactions between this compound and solvent classes.

Qualitative & Predicted Solubility Profile

While quantitative data is scarce, practical information from synthetic procedures provides valuable qualitative insights. The compound is readily dissolved in dichloromethane for extraction and purified using column chromatography with petroleum ether/ethyl acetate as the eluent.[3] This indicates good solubility in moderately polar to polar solvents like dichloromethane and ethyl acetate, and lower solubility in nonpolar solvents like petroleum ether. Furthermore, its use in HPLC with acetonitrile/water mobile phases suggests solubility in acetonitrile.[7]

Based on these observations and the theoretical principles discussed, a predicted solubility profile is presented in Table 2.

Table 2: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

|---|---|---|---|

| Hexane / Heptane | Non-Polar | Insoluble / Very Low | Insufficient polarity to overcome crystal lattice energy. |

| Toluene | Non-Polar Aromatic | Low to Moderate | π-π stacking with the aromatic ring may aid solubility, but polarity is low. |

| Diethyl Ether | Weakly Polar | Low | Limited polarity and weak hydrogen bond accepting capability. |

| Dichloromethane (DCM) | Polar Aprotic | Soluble | Favorable dipole-dipole interactions. Proven use in extraction.[3] |